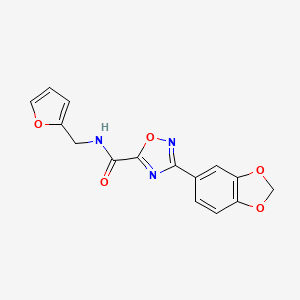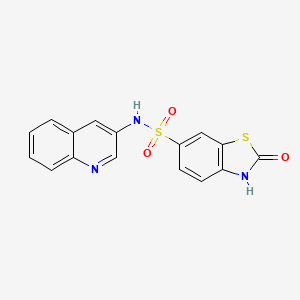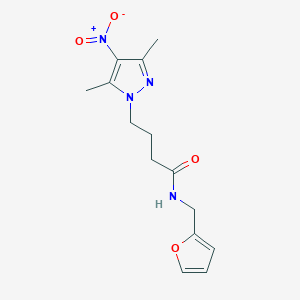
3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-BENZODIOXOL-5-YL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a furylmethyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Furylmethyl Group: This step involves the reaction of furfural with appropriate amines to form the furylmethyl group.
Formation of the Oxadiazole Ring: This is typically done through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring, leading to the formation of amines.
Substitution: The furylmethyl group can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary amines.
Substitution: Products include halogenated and nitrated derivatives.
Scientific Research Applications
3-(1,3-BENZODIOXOL-5-YL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can modulate enzymatic activity, bind to receptors to alter signal transduction pathways, and interact with nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-FURYLMETHYL)-5-[(6-METHOXY-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE
- 4-[2-(1,3-BENZODIOXOL-5-YL)-6-METHOXY-4H-CHROMEN-4-YLIDENE]-2-(2-FURYL)-1,3-OXAZOL-5(4H)-ONE
Uniqueness
3-(1,3-BENZODIOXOL-5-YL)-N-(2-FURYLMETHYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole ring, a furylmethyl group, and an oxadiazole ring, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H11N3O5 |
|---|---|
Molecular Weight |
313.26 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C15H11N3O5/c19-14(16-7-10-2-1-5-20-10)15-17-13(18-23-15)9-3-4-11-12(6-9)22-8-21-11/h1-6H,7-8H2,(H,16,19) |
InChI Key |
JJQPAYZDGLAQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11063998.png)
![N-[4-(4-cyanophenyl)-4-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-8-yl]acetamide](/img/structure/B11063999.png)

![5'-Benzyl-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064022.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5'-(2-methoxyphenyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11064037.png)
![1-(furan-2-ylmethyl)-4-(4-hydroxy-3,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11064042.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-4-[(3-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11064054.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B11064061.png)

![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl}-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11064067.png)
![6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11064083.png)
![2'-amino-1'-(4-ethylphenyl)-5-fluoro-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11064091.png)
![ethyl 3-(2-chlorophenyl)-3-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate](/img/structure/B11064105.png)
